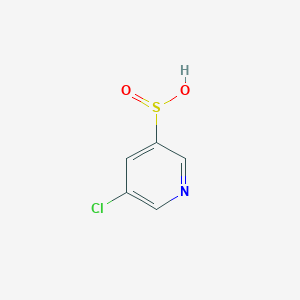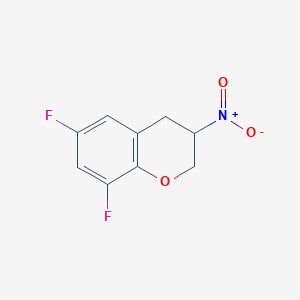
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 5 and 8 of the quinoxaline ring may influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,8-dichloro-1,2-diaminobenzene with oxalic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted quinoxalines, while oxidation or reduction could lead to different oxidation states or reduced forms of the compound.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms could influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound without chlorine substitutions.
5,8-Dimethylquinoxaline-2,3(1H,4H)-dione: A similar compound with methyl groups instead of chlorine atoms.
5,8-Dibromoquinoxaline-2,3(1H,4H)-dione: A similar compound with bromine atoms instead of chlorine.
Uniqueness
5,8-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological properties. The chlorine atoms may enhance its stability, alter its electronic properties, and affect its interactions with biological targets.
特性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC名 |
5,8-dichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChIキー |
CPIVIYGIIKPNGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)NC(=O)C(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)



